REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[NH2:4][C:5]1[C:14](C)=[CH:13][CH:12]=[CH:11][C:6]=1[C:7](OC)=O.CC[O:18][CH2:19][CH3:20]>C1COCC1>[NH2:4][C:5]1[C:6]([CH3:7])=[CH:11][CH:12]=[CH:13][C:14]=1[C:19]([CH3:20])([CH3:1])[OH:18]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux (40° C.) for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The mixture then was quenched in a mixture of 48 g of ammonium chloride and 350 g of ice
|
Type
|
ADDITION
|
Details
|
30 ml of 3 N hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
WASH
|
Details
|
The extract phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1C)C(O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |